molecular formula C9H6INO2 B13913569 (E)-2-(Hydroxyimino)-6-iodo-2,3-dihydro-1H-inden-1-one CAS No. 1841079-89-7

(E)-2-(Hydroxyimino)-6-iodo-2,3-dihydro-1H-inden-1-one

Katalognummer: B13913569
CAS-Nummer: 1841079-89-7
Molekulargewicht: 287.05 g/mol
InChI-Schlüssel: YTAKZEWHFWHQSB-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(Hydroxyimino)-6-iodoindane-1-one is an organic compound characterized by the presence of a hydroxyimino group and an iodine atom attached to an indane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(Hydroxyimino)-6-iodoindane-1-one typically involves the reaction of 6-iodoindane-1-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified . The general reaction scheme is as follows:

  • Dissolve 6-iodoindane-1-one in ethanol.
  • Add hydroxylamine hydrochloride and sodium acetate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods

These methods typically involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-(Hydroxyimino)-6-iodoindane-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(E)-2-(Hydroxyimino)-6-iodoindane-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of (E)-2-(Hydroxyimino)-6-iodoindane-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the iodine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-2-(Hydroxyimino)-6-iodoindane-1-one is unique due to the presence of both a hydroxyimino group and an iodine atom on the indane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

1841079-89-7

Molekularformel

C9H6INO2

Molekulargewicht

287.05 g/mol

IUPAC-Name

(2E)-2-hydroxyimino-6-iodo-3H-inden-1-one

InChI

InChI=1S/C9H6INO2/c10-6-2-1-5-3-8(11-13)9(12)7(5)4-6/h1-2,4,13H,3H2/b11-8+

InChI-Schlüssel

YTAKZEWHFWHQSB-DHZHZOJOSA-N

Isomerische SMILES

C\1C2=C(C=C(C=C2)I)C(=O)/C1=N/O

Kanonische SMILES

C1C2=C(C=C(C=C2)I)C(=O)C1=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.